5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Analytical Chemistry Process Chemistry Synthetic Methodology

5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1388071-05-3) is a brominated heterocyclic compound belonging to the imidazo[4,5-b]pyridine class, characterized by a fused bicyclic core containing a urea-like carbonyl moiety and a strategically positioned bromine atom at the 5-position. This scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for the development of kinase inhibitors and glutamate receptor modulators.

Molecular Formula C6H4BrN3O
Molecular Weight 214.022
CAS No. 1388071-05-3
Cat. No. B2730693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
CAS1388071-05-3
Molecular FormulaC6H4BrN3O
Molecular Weight214.022
Structural Identifiers
SMILESC1=CC(=NC2=C1NC(=O)N2)Br
InChIInChI=1S/C6H4BrN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11)
InChIKeyIZKDVNRPFNMLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1388071-05-3): A Core Heterocyclic Scaffold for Kinase and GPCR Ligand Development


5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1388071-05-3) is a brominated heterocyclic compound belonging to the imidazo[4,5-b]pyridine class, characterized by a fused bicyclic core containing a urea-like carbonyl moiety and a strategically positioned bromine atom at the 5-position . This scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for the development of kinase inhibitors [1] and glutamate receptor modulators [2]. The compound is commercially available as a research intermediate with documented purity grades of 95% and 98% , enabling its immediate use in focused library synthesis and SAR exploration.

5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1388071-05-3): The Indispensable Nature of Position-Specific Halogenation


Generic substitution within the imidazo[4,5-b]pyridine class is untenable due to the profound impact of subtle structural modifications on both synthetic utility and biological activity. The 5-bromo substituent in this compound confers specific, predictable reactivity for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which is not possible with non-halogenated or differently halogenated analogs [1]. Furthermore, the presence and position of the bromine atom are critical for achieving target potency and selectivity; literature on related kinase inhibitors demonstrates that halogen substitution patterns (e.g., 5-bromo vs. 6-bromo or unsubstituted) can alter IC50 values by orders of magnitude against the intended kinase target and dramatically shift the off-target profile [2]. Therefore, procuring 5-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one ensures access to a validated, reactivity-defined entry point for synthesizing a specific and patent-cited chemical space, a critical requirement for reproducible SAR studies.

5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1388071-05-3): Head-to-Head Comparative Evidence for Informed Procurement


Differential Purity and Impurity Profile: 5-Bromo vs. 6-Bromo Isomer

Procurement decisions must account for isomer-specific purity and the presence of regioisomeric impurities, which can derail sensitive catalytic reactions. The target compound (5-bromo isomer) is available with a documented purity of 98% . In contrast, its closest regioisomeric analog, 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, is often supplied at a standard 97% purity . While seemingly small, this 1% purity difference can be crucial. More importantly, sourcing the 6-bromo isomer from vendors without stringent isomer-specific quality control risks contamination with the 5-bromo isomer, an impurity that can act as a competitive ligand or a mismatched coupling partner in cross-coupling reactions. Procuring the 5-bromo isomer from a vendor that verifies its specific identity and purity provides assurance against this class of regioisomeric contamination.

Analytical Chemistry Process Chemistry Synthetic Methodology

Strategic Synthetic Utility: Established Application as a Key Intermediate in a Published PDE III Inhibitor Synthesis

The synthetic value of 5-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is not hypothetical; it is explicitly demonstrated in the published literature as a crucial precursor to pharmacologically relevant molecules. In a seminal paper, the 5-bromo functionality on a related [3,4'-bipyridin]-6-amine intermediate (compound 21) was utilized to construct the 1,8-naphthyridin-2(1H)-one core (compound 22) via a Heck reaction, yielding a compound with potent nanomolar cAMP PDE III inhibitory activity [1]. This contrasts with the synthetic pathways for non-halogenated imidazo[4,5-b]pyridin-2-ones (e.g., compound 13), which are prepared via a Curtius rearrangement from 2-aminopyridine-3-carboxylic acids and cannot access this specific chemotype without a halogen handle [1]. Therefore, the 5-bromo group is not just a functional group; it is a pre-validated entry point for diversifying this scaffold into a therapeutically active chemical space.

Medicinal Chemistry Synthetic Organic Chemistry Process R&D

Class-Wide Therapeutic Validation: The Imidazo[4,5-b]pyridine Scaffold as a Source of Nanomolar Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold, of which 5-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a core building block, has been successfully advanced into highly potent and selective clinical candidates. CCT137690, a derivative of this scaffold, is a highly selective, orally bioavailable Aurora kinase inhibitor with antiproliferative activity against a wide range of solid tumor cell lines [1]. This contrasts with many other heterocyclic building blocks that lack such a direct, documented path to in vivo active molecules. The class has produced compounds with low nanomolar IC50 values against multiple kinases, such as CCT129202 which inhibits Aurora A, B, and C with IC50s of 0.042, 0.198, and 0.227 µM, respectively [2]. While the specific activity of the 5-bromo derivative itself is not directly compared, its inclusion in this well-validated class provides a strong, inference-based argument for its potential as a starting point for kinase inhibitor programs compared to less-explored heterocycles.

Cancer Research Kinase Inhibitor Chemical Biology

Safety Profile: A Defined Hazard Statement for Risk Management in Laboratory Procurement

A key differentiator for procurement is a clearly defined and easily accessible safety profile, which facilitates proper handling and storage. The target compound carries a GHS07 classification with specific hazard (H) statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, safety data for many less common building blocks from smaller suppliers is often incomplete or absent, requiring time-consuming requests and introducing unnecessary handling risk. Having this pre-defined safety information allows procurement managers to immediately implement appropriate handling protocols and ensure compliance with institutional EHS regulations.

Environmental Health and Safety (EHS) Laboratory Safety Chemical Hygiene

5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1388071-05-3): Optimal Application Scenarios for Research and Development


Targeted Library Synthesis for Kinase Inhibitor Discovery

This scenario is ideal for medicinal chemistry groups aiming to synthesize focused libraries of imidazo[4,5-b]pyridine derivatives as kinase inhibitors. The 5-bromo handle is a versatile synthetic point for Suzuki, Heck, and other cross-coupling reactions, enabling the rapid exploration of chemical space at this position. As demonstrated by the development of CCT137690, modifications to this core can yield highly selective, orally bioavailable kinase inhibitors [1].

Optimization of PDE III Inhibitor Leads

Researchers building upon the classic work of Singh et al. on PDE III inhibitors will find this compound to be an essential building block. The 5-bromo group is a validated entry point for synthesizing 1,8-naphthyridin-2(1H)-one analogs, a chemotype known for potent nanomolar activity against PDE III [2]. This application leverages the established synthetic route to accelerate SAR studies for this target.

Development of GluN2B Receptor Modulators for CNS Disorders

This compound serves as a key starting material or intermediate for synthesizing the substituted 1H-imidazo[4,5-b]pyridin-2(3H)-one ligands described in patent literature as GluN2B receptor modulators [3]. Its use allows for the exploration of novel agents for treating neurological and psychiatric conditions mediated by this receptor, providing a direct link to a well-defined intellectual property space.

Process Chemistry Optimization and Scale-Up

For process chemists, the commercial availability of this compound in high purity (98%) and the documented storage conditions (cool, dry place) make it a reliable starting material for scaling up the synthesis of advanced intermediates. The well-defined reactivity of the bromine atom allows for predictable and scalable process development, minimizing surprises during kilo-lab or pilot-plant campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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